molecular formula C14H13F3N2O3 B12342888 (S)-Methyl 2-(4-((4-(trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoate

(S)-Methyl 2-(4-((4-(trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoate

Cat. No.: B12342888
M. Wt: 314.26 g/mol
InChI Key: PPKBYPLNKPIWLX-QMMMGPOBSA-N
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Description

(S)-Methyl 2-(4-((4-(trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoate is a chemical compound known for its unique structural features and potential applications in various scientific fields. The compound contains a trifluoromethyl group, an oxazole ring, and a phenyl group, making it a valuable molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-(4-((4-(trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This step involves the cyclization of appropriate precursors under specific conditions to form the oxazole ring.

    Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under controlled conditions.

    Coupling with the phenyl group: The phenyl group is coupled with the oxazole ring through a series of reactions, including nucleophilic substitution or palladium-catalyzed coupling reactions.

    Esterification: The final step involves the esterification of the intermediate compound to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-(4-((4-(trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium-catalyzed coupling reactions using reagents like aryl halides and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-Methyl 2-(4-((4-(trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-(4-((4-(trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and oxazole ring play crucial roles in its binding affinity and selectivity towards target proteins or enzymes. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanamide
  • (S)-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoic acid

Uniqueness

(S)-Methyl 2-(4-((4-(trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoate is unique due to its specific ester functional group, which imparts distinct chemical and biological properties compared to its amide and acid counterparts. The presence of the ester group may influence its solubility, stability, and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H13F3N2O3

Molecular Weight

314.26 g/mol

IUPAC Name

methyl (2S)-2-[4-[[4-(trifluoromethyl)-1,3-oxazol-2-yl]amino]phenyl]propanoate

InChI

InChI=1S/C14H13F3N2O3/c1-8(12(20)21-2)9-3-5-10(6-4-9)18-13-19-11(7-22-13)14(15,16)17/h3-8H,1-2H3,(H,18,19)/t8-/m0/s1

InChI Key

PPKBYPLNKPIWLX-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)NC2=NC(=CO2)C(F)(F)F)C(=O)OC

Canonical SMILES

CC(C1=CC=C(C=C1)NC2=NC(=CO2)C(F)(F)F)C(=O)OC

Origin of Product

United States

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